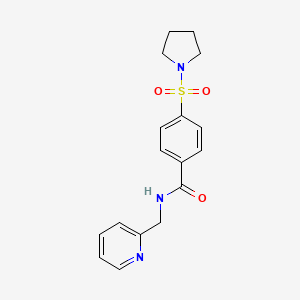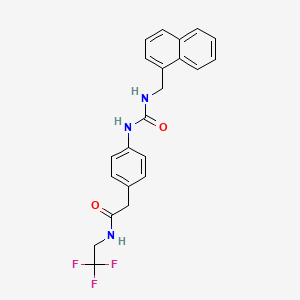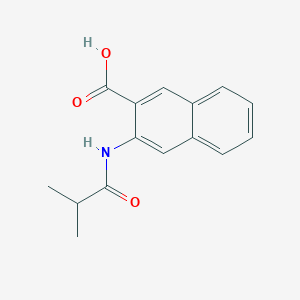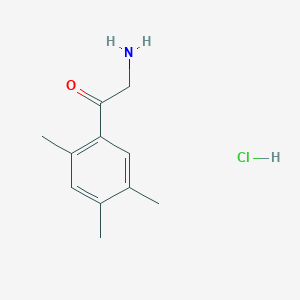
4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, particularly those involving the nitrogen and sulfur atoms in the ring. The fluorophenyl and phenylsulfanyl groups could also be involved in reactions, particularly if conditions were such that the aromaticity of the thiadiazole ring was preserved .科学的研究の応用
Dual Fluorescence and Molecular Aggregation
Studies have explored the dual fluorescence effects and molecular aggregation phenomena in thiadiazole derivatives, revealing their potential as fluorescence probes for biological and molecular medicine applications. The specific molecular aggregation, influenced by substituents, can induce charge transfer within molecules, making these compounds ideal candidates for fluorescence-based investigations. Such properties are crucial for designing effective fluorescence probes, widely sought after in the field of biology and molecular medicine (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
Thiadiazole-based compounds, including those with fluorine substituents, have shown promising anticancer and neuroprotective effects. Studies have demonstrated their ability to inhibit tumor cell proliferation in various cancers, such as medulloblastoma, neuroblastoma, glioma, colon adenocarcinoma, and lung carcinoma. Their mechanisms include decreased cell division and inhibited cell migration, alongside trophic effects in neuronal cell culture without affecting the viability of normal cells. These findings highlight the therapeutic potential of thiadiazole derivatives in cancer treatment and neuroprotection (Rzeski et al., 2007).
Antimicrobial Activity
Synthesis studies have produced thiadiazole derivatives with significant antimicrobial activity against a range of pathogens, including Gram-negative and Gram-positive bacteria, as well as fungi. The structural variations in these compounds, achieved through chemical modifications, have been pivotal in evaluating their antimicrobial efficacy, providing a foundation for developing new antimicrobial agents (Badiger et al., 2013).
Antiviral and Cytotoxic Activities
Further research into thiadiazole derivatives has extended into antiviral and cytotoxic activities, with some compounds demonstrating significant potential against viruses like HSV-1. The detailed synthesis and evaluation of these compounds pave the way for their application as antiviral agents, contributing to the ongoing search for effective treatments against viral infections (Dawood et al., 2011).
Fluorescence Spectroscopy for Conformational Studies
The dual fluorescence observed in certain thiadiazole derivatives has been attributed to conformational changes within the molecule, potentially induced by aggregation effects. This property facilitates the use of fluorescence spectroscopy for rapid analysis of conformational changes, offering valuable insights for biological and chemical research (Matwijczuk et al., 2015).
作用機序
特性
IUPAC Name |
4-(4-fluorophenyl)-5-phenylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVWBULSAUEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)
![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2782523.png)

![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782526.png)


![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2782533.png)